

Vatalanib VEGFR2 IC50 37 nM validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

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Validated Potency (IC50) Data

The table below summarizes the key inhibitory data for Vatalanib against VEGFR2 and related kinases, as reported across multiple sources.

Target Kinase	Reported IC50	Source Type
VEGFR2 (KDR/Fik-1)	37 nM	Supplier Bioactivity Data [1] [2] [3]
VEGFR1 (Flt-1)	77 nM	Supplier Bioactivity Data [4] [3]
VEGFR3 (Flt-4)	660 nM	Supplier Bioactivity Data [3]
PDGFR β	580 nM	Supplier Bioactivity Data [2] [3]
c-Kit	730 nM	Supplier Bioactivity Data [2] [3]

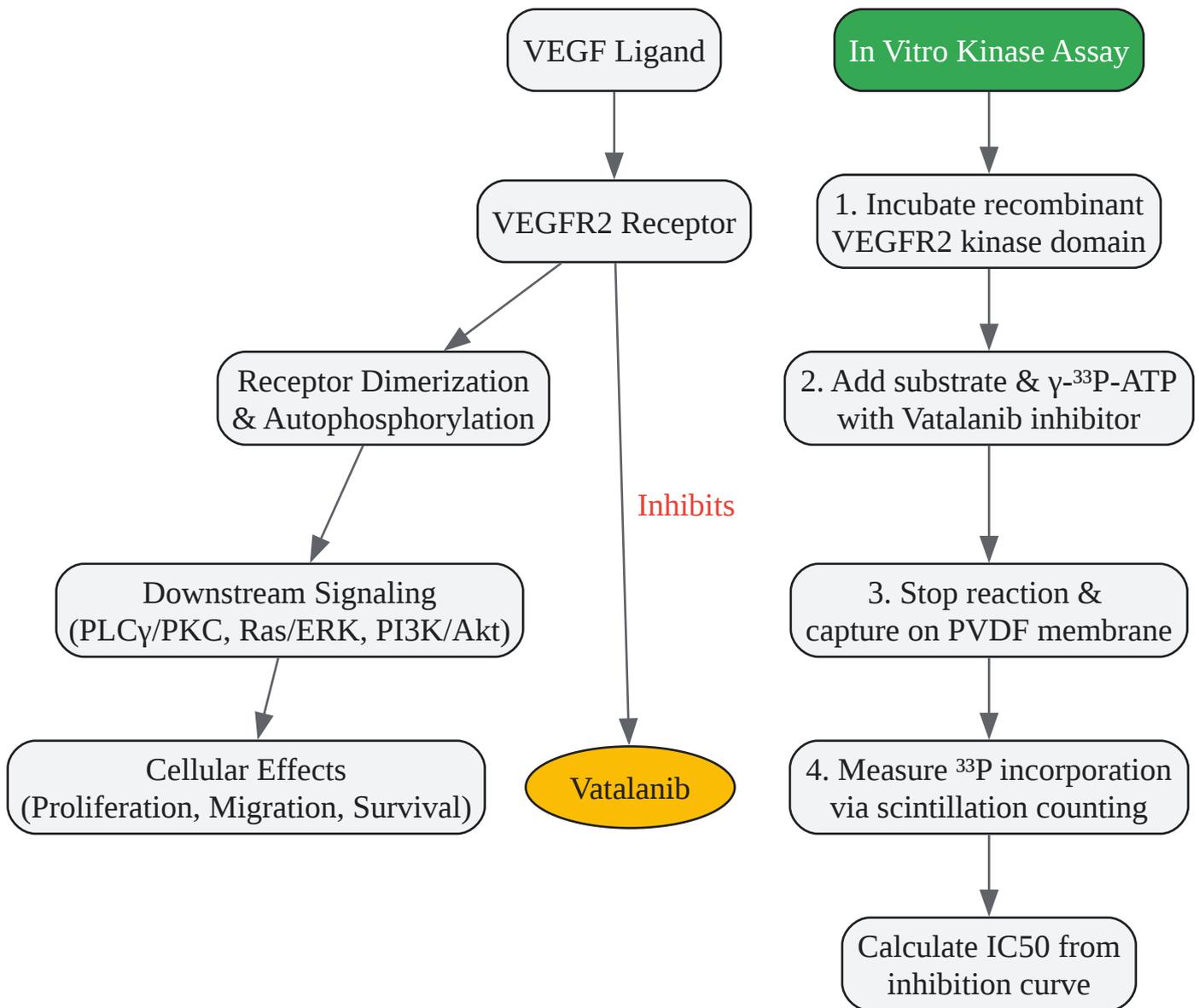
Experimental Protocol for IC50 Determination

The IC50 value of 37 nM was established through a standard **in vitro kinase assay**. The methodology below, described in the search results, outlines the core protocol [3].

- **1. Enzyme Preparation:** The kinase domain of VEGFR2 is expressed as a **recombinant GST-fusion protein** in a baculovirus system and purified using glutathione-Sepharose.
- **2. Reaction Conditions:** The assay is conducted in a 96-well plate format. The kinase reaction uses:
 - **Phosphate Donor:** γ -³³P-ATP
 - **Acceptor Substrate:** poly-(Glu:Tyr) peptide in a 4:1 ratio
 - **Buffer:** Optimized for each kinase, typically containing Tris-HCl (pH 7.5), MnCl₂, MgCl₂, DTT, and polyethylene glycol
- **3. Reaction Termination & Measurement:** The reaction is stopped with EDTA. An aliquot is transferred to a Immobilon-PVDF membrane using a filter system. After washing, the amount of incorporated radioactivity (³³P) on the membrane is quantified by scintillation counting, which measures the kinase activity.
- **4. IC50 Calculation:** The percentage inhibition of kinase activity by Vatalanib across a range of concentrations is determined. The **IC50 value (37 nM)** is then calculated using linear regression analysis of this inhibition data.

Molecular Mechanism and Binding

Vatalanib is classified as a **multi-targeted tyrosine kinase inhibitor** with its primary mechanism being the inhibition of the VEGF signaling pathway [4]. The following diagram illustrates its mechanism of action and the experimental workflow for validation.



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As the diagram shows, Vatalanib functions by binding to the **ATP-binding site in the tyrosine kinase domain** of VEGFR2. This binding competitively inhibits ATP, preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways [4] [5].

Context for Researcher Comparison

When comparing Vatalanib to other inhibitors in your guide, the following points may be valuable:

- **Pharmacophore Model:** The design of many VEGFR2 inhibitors, including Vatalanib, follows a common pharmacophore featuring a flat heteroaromatic ring, a central hydrophobic linker, a spacer with hydrogen-bonding capabilities, and a terminal hydrophobic moiety [6].
- **Benchmarking Against New Compounds:** Recent research on novel phthalazine derivatives (similar to Vatalanib's core structure) has yielded compounds with VEGFR2 IC50 values in the range of **0.148 to 0.892 μM (148-892 nM)**, providing a contemporary performance benchmark for Vatalanib's established potency [6].
- **Clinical Relevance:** While potent in pre-clinical models, Vatalanib's clinical development highlighted challenges common to the drug class. A phase Ib study noted that while active, combining it with another targeted therapy required dose adjustments due to toxicities, underscoring the translation from biochemical potency to clinical utility [7].

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References

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